molecular formula C19H25N3O5 B10820247 4-Fluoro MDMB-BUTINACA N-butanoic acid metabolite

4-Fluoro MDMB-BUTINACA N-butanoic acid metabolite

Cat. No.: B10820247
M. Wt: 375.4 g/mol
InChI Key: YMVOJNIJDMKRRT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-fluoro MDMB-BUTINACA N-butanoic acid metabolite involves the hydrolysis of 4-fluoro MDMB-BUTINACA . The synthetic route typically includes the following steps:

    Hydrolysis: The ester group in 4-fluoro MDMB-BUTINACA is hydrolyzed to form the corresponding carboxylic acid.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

the synthesis would likely involve large-scale hydrolysis and purification processes similar to those used in laboratory settings .

Chemical Reactions Analysis

Types of Reactions

4-fluoro MDMB-BUTINACA N-butanoic acid metabolite undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 4-fluoro MDMB-BUTINACA N-butanoic acid metabolite involves its interaction with cannabinoid receptors in the body. It binds to these receptors, mimicking the effects of natural cannabinoids like THC. This interaction leads to various physiological and psychoactive effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-fluoro MDMB-BUTINACA N-butanoic acid metabolite is unique due to its specific structural modifications, such as the presence of a fluorine atom and a butanoic acid group. These modifications influence its binding affinity and metabolic stability compared to other synthetic cannabinoids .

Properties

Molecular Formula

C19H25N3O5

Molecular Weight

375.4 g/mol

IUPAC Name

4-[3-[(1-methoxy-3,3-dimethyl-1-oxobutan-2-yl)carbamoyl]indazol-1-yl]butanoic acid

InChI

InChI=1S/C19H25N3O5/c1-19(2,3)16(18(26)27-4)20-17(25)15-12-8-5-6-9-13(12)22(21-15)11-7-10-14(23)24/h5-6,8-9,16H,7,10-11H2,1-4H3,(H,20,25)(H,23,24)

InChI Key

YMVOJNIJDMKRRT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCC(=O)O

Origin of Product

United States

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